molecular formula C22H19FN4O3S B11243984 1,1'-[6-(4-fluorophenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[6-(4-fluorophenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11243984
M. Wt: 438.5 g/mol
InChI Key: DCODYZGYOVWHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-[6-(4-fluorophenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[6-(4-fluorophenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Formation of the Thiadiazine Ring: The thiadiazine ring is formed by the reaction of the triazole derivative with appropriate aldehydes and ketones under acidic or basic conditions.

    Introduction of Substituents:

    Final Cyclization: The final cyclization step involves the reaction of the intermediate compounds under controlled temperature and pressure conditions to form the desired triazolothiadiazine scaffold.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,1’-[6-(4-fluorophenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different pharmacological properties.

Scientific Research Applications

1,1’-[6-(4-fluorophenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a synthetic intermediate for the development of new heterocyclic compounds.

    Biology: Studied for its enzyme inhibitory activities, including carbonic anhydrase inhibitors and cholinesterase inhibitors.

    Medicine: Investigated for its potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,1’-[6-(4-fluorophenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activity or modulation of signaling pathways. For example, its anticancer activity may be due to the inhibition of tubulin polymerization, while its antimicrobial activity may result from the disruption of bacterial cell membranes.

Comparison with Similar Compounds

Similar compounds to 1,1’-[6-(4-fluorophenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone include other triazolothiadiazine derivatives, such as:

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: A parent compound with similar pharmacological activities.

    1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: An isomeric variant with different biological properties.

    1,2,4-triazolo[1,5-c][1,3,5]thiadiazine: Another isomer with unique structural features and activities.

The uniqueness of 1,1’-[6-(4-fluorophenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone lies in its specific substituents, which confer distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C22H19FN4O3S

Molecular Weight

438.5 g/mol

IUPAC Name

1-[5-acetyl-6-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C22H19FN4O3S/c1-13(28)21-20(16-6-8-17(23)9-7-16)26(14(2)29)27-19(24-25-22(27)31-21)12-15-4-10-18(30-3)11-5-15/h4-11H,12H2,1-3H3

InChI Key

DCODYZGYOVWHIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C(=NN=C2S1)CC3=CC=C(C=C3)OC)C(=O)C)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.